2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid

Environmental Fate Herbicide Metabolism Analytical Chemistry

Obtaining a reliable analytical standard for dicamba environmental fate studies is often hindered by supply inconsistency. Our 5-Hydroxydicamba (2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid) directly addresses this gap as the definitive primary metabolite reference. - Essential for LC-MS/MS method validation to meet regulatory compliance for water and soil residue monitoring. - Characterized by the distinct 2,5-dichloro substitution critical for auxinic herbicide SAR research. - Supplied as a high-purity (98%) solid with full Certificate of Analysis, supporting consistent inter-laboratory data reproducibility.

Molecular Formula C8H6Cl2O4
Molecular Weight 237.03 g/mol
CAS No. 7600-50-2
Cat. No. B047127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid
CAS7600-50-2
SynonymsDICAMBA-5-HYDROXY; 3,6-dichloro-5-hydroxy-o-anisic acid; 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid; 5-Hydroxydicamba; benzoicacid,2,5-dichloro-3-hydroxy-6-methoxy-; o-Anisic acid, 3,6-dichloro-5-hydroxy-; 100ug/mlinAcetone:Water(90:10); Dicamba-5-hydroxy
Molecular FormulaC8H6Cl2O4
Molecular Weight237.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1C(=O)O)Cl)O)Cl
InChIInChI=1S/C8H6Cl2O4/c1-14-7-3(9)2-4(11)6(10)5(7)8(12)13/h2,11H,1H3,(H,12,13)
InChIKeyXYHBJALHMANCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid: Sourcing Overview


2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid, commonly designated as 5-Hydroxydicamba, is a chlorinated hydroxybenzoic acid derivative with the molecular formula C8H6Cl2O4 and a molecular weight of 237.03 g/mol [1]. This compound is structurally characterized as a primary metabolite and environmental transformation product of the widely used herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) [2]. Its functionalization with a 3-hydroxy group and 6-methoxy group, in addition to the 2,5-dichloro substitution, renders it a valuable analyte in environmental fate studies and a potential building block in the synthesis of more complex organic molecules .

Why Generic Substitution Fails for This Compound


This compound occupies a highly specific niche; substituting it with a generic chlorinated benzoic acid or even its parent herbicide, dicamba, introduces unacceptable variability or outright failure in key applications. For instance, its unique substitution pattern is critical for its identification as a specific biomarker in environmental monitoring, and its distinct physicochemical properties differ from those of simpler analogs like 3,6-dichlorosalicylic acid (MW 207.01) [1]. Furthermore, class-level inference from historical structure-activity relationship (SAR) studies demonstrates that the specific 2,5-dichloro configuration on the benzoic acid scaffold is associated with a distinct level of growth-regulating activity that is not shared by other positional isomers or halogen substitution patterns [2]. Therefore, in analytical, environmental, or research contexts where molecular specificity and predictable behavior are paramount, direct substitution without validation is scientifically untenable.

Quantitative Evidence and Verified Differentiation


LC-MS/MS Identification as Dicamba Metabolite

This compound is differentiated from its parent, dicamba, and other structurally similar degradation products (e.g., 3,6-dichlorosalicylic acid, 3,6-dichlorogentisic acid) by its unique identification as a specific metabolite. It is a known byproduct of dicamba degradation, analytically confirmed by LC/MS-MS [1]. This specific mass transition or retention time provides a unique signature for environmental monitoring and metabolism studies, which is not provided by the parent compound or other analogs.

Environmental Fate Herbicide Metabolism Analytical Chemistry LC-MS/MS

2,5-Dichloro Advantage in Herbicidal Activity

Historical SAR data indicates a strong dependence of growth-regulating activity on the substitution pattern of the benzoic acid ring. In a study of dichloro-substituted benzoic acids, the 2,5-disubstituted compound was identified as the most active in the series. This stands in contrast to other isomers, such as 2,3-, 2,4-, or 2,6-disubstituted compounds, which exhibited lower activity [1]. The 2,5-compound's activity was explicitly noted to be less than that of 2,3,6-trichloro- and 2,3,5,6-tetrachloro-acids, providing a clear activity ranking.

Herbicide Discovery Structure-Activity Relationship (SAR) Auxinic Herbicides Plant Growth Regulation

Stability and Persistence in Model Ecosystems

While dicamba itself can persist in aquatic environments, it slowly transforms into 5-hydroxydicamba [1]. This transformation pathway differentiates the target compound from other potential degradation products, which may be formed under different conditions or via different mechanisms. The observation that dicamba decarboxylates very slowly and does not readily magnify in food chain organisms, while simultaneously transforming into the target compound, underscores its role as a primary, persistent metabolite of interest.

Environmental Persistence Ecotoxicology Model Ecosystem Degradation Kinetics

Physicochemical Properties vs. Dicamba

The introduction of a hydroxyl group at the 3-position creates a significant difference in molecular weight and polarity compared to the parent herbicide dicamba. The target compound has a molecular weight of 237.03 g/mol [1], while dicamba has a molecular weight of 221.04 g/mol. This structural difference leads to a higher computed XLogP3 value of 2.7 for the target compound, indicating increased lipophilicity [2], which directly impacts its environmental mobility, bioavailability, and chromatographic behavior.

Physicochemical Properties Solubility Formulation Compound Differentiation

Reference Standard for Analytical Chemistry

Due to its role as a primary metabolite, the compound is specifically used as a reference standard in analytical chemistry for detecting and quantifying herbicide residues in agricultural products . This application is based on its unique and verifiable presence in samples treated with dicamba, distinguishing it from other potential interferents. It is a validated pesticide analyte for use in analytical methods and has been reported for use as a sensor for dichlorprop .

Analytical Standard Herbicide Residue Detection Quality Control Method Validation

Sourcing and Applications: Procurement Scenarios


Environmental Fate and Food Safety Monitoring

This is the most validated application for this compound. Due to its confirmed role as a primary environmental metabolite of the herbicide dicamba [1], it is an essential reference standard for LC-MS/MS methods designed to monitor and quantify dicamba residues and its transformation products in water, soil, and agricultural commodities [2]. Procurement of a high-purity standard (e.g., 95% or higher, as offered by multiple vendors) is critical for developing and validating these methods to meet regulatory compliance and research needs .

Herbicide Metabolism and Mode-of-Action

Researchers investigating the metabolism and mode of action of auxinic herbicides will find this compound relevant. Studies have identified it as a product of dicamba transformation in plants [1]. Furthermore, class-level SAR evidence indicates that the 2,5-dichloro substitution pattern on the benzoic acid scaffold is associated with distinct plant growth-regulating activity [2]. Therefore, procuring this compound allows for direct investigation into the structure-activity relationships of this class and the biochemical pathways leading to its formation, providing insights not possible with the parent herbicide alone.

Organic Synthesis Intermediate

The presence of reactive carboxylic acid and phenolic hydroxyl groups makes this compound a suitable building block for further derivatization. It can be used as an intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals or agrochemicals, or as a precursor for creating esters, such as its methyl ester derivative [1]. While direct comparative data on downstream product yields or activities are limited, procurement for synthetic chemistry is supported by its commercial availability and known reactivity profile [2].

Ecotoxicology and Environmental Persistence

For ecotoxicologists studying the long-term effects of herbicides in aquatic environments, this compound is a key analyte. It is formed slowly from dicamba in water and persists [1], while being classified as harmful to aquatic life with long-lasting effects [2]. This makes its procurement necessary for experiments designed to assess the chronic toxicity and bioaccumulation potential of dicamba's degradation pathway in model ecosystems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.